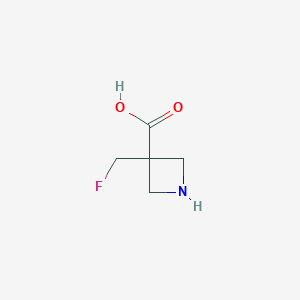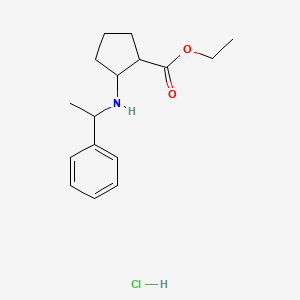![molecular formula C18H19N3O4S2 B12275207 methyl 3-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B12275207.png)
methyl 3-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a pyrazole moiety, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfuric acid, hydrazine, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazole and thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of methyl 3-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. The sulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate
- 3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one
Uniqueness
Methyl 3-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate is unique due to its combination of a thiophene ring, a pyrazole moiety, and a sulfamoyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H19N3O4S2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
methyl 3-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethylsulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C18H19N3O4S2/c1-21-12-15(11-19-21)14-5-3-13(4-6-14)7-9-20-27(23,24)16-8-10-26-17(16)18(22)25-2/h3-6,8,10-12,20H,7,9H2,1-2H3 |
InChI Key |
SPPIEAFATWSXFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


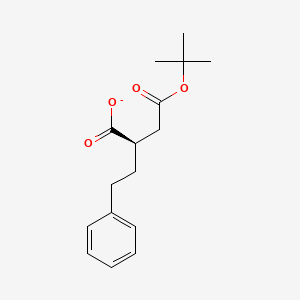
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275129.png)
![N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12275132.png)
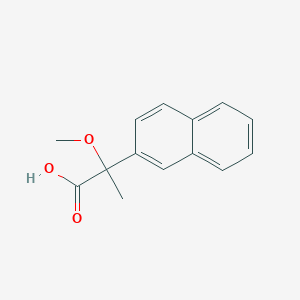
![1-Azabicyclo[2.2.2]octane-3-carbonitrile,(3S)-(9ci)](/img/structure/B12275148.png)
![2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12275158.png)
![Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]-](/img/structure/B12275165.png)
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid](/img/structure/B12275166.png)
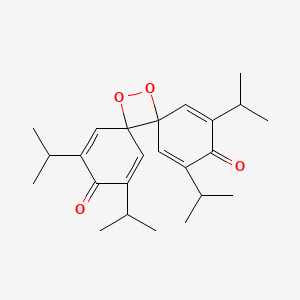
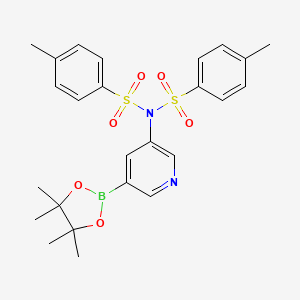
![methyl 3-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzoate](/img/structure/B12275184.png)
![3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B12275188.png)
